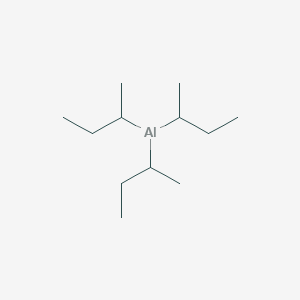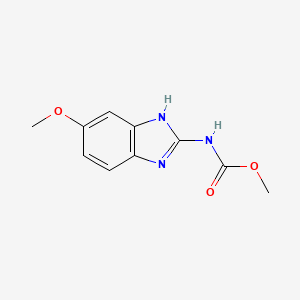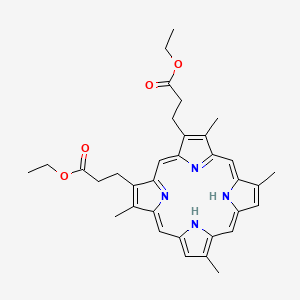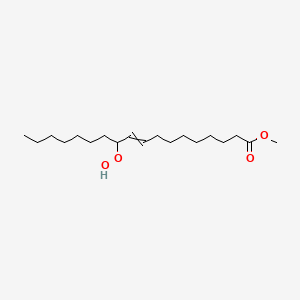![molecular formula C6H4N4 B14724859 Pyridazino[4,3-c]pyridazine CAS No. 6133-45-5](/img/structure/B14724859.png)
Pyridazino[4,3-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino[4,3-c]pyridazine is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms. This compound is part of the broader pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make it an attractive candidate for various applications in drug design and molecular recognition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridazino[4,3-c]pyridazine can be synthesized through the condensation of ninhydrin with barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione in the presence of sodium hydroxide and ethanol-water as solvents . The reaction typically yields the desired compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using industrial-grade reagents and solvents, as well as implementing efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Pyridazino[4,3-c]pyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or halogen groups into the compound .
Aplicaciones Científicas De Investigación
Pyridazino[4,3-c]pyridazine has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying molecular interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of Pyridazino[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. For example, certain derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation .
Comparación Con Compuestos Similares
Pyridazino[4,3-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3 in the ring.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in drug design and molecular recognition applications, where precise control over molecular interactions is crucial .
Propiedades
Número CAS |
6133-45-5 |
|---|---|
Fórmula molecular |
C6H4N4 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pyridazino[4,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H |
Clave InChI |
CEBCCVFQNCQQBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC2=C1N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)



![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)

![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
